3-{3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one
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Description
3-{3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one is a useful research compound. Its molecular formula is C26H20N4O4 and its molecular weight is 452.47. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
- Ring Transformation and Antimicrobial Activity : Compounds including pyridazin-3(4H)-ones and 1,3,4-oxadiazoles, related to the specified chemical, demonstrated antimicrobial activities against various bacteria and fungi (Abou-Elmagd, El-ziaty, & Abdalha, 2015).
Antiviral Potential
- Anti-HAV Activity : Novel triazolo[4,3-b]pyridazine derivatives, closely related to the chemical , showed promising antiviral activity against hepatitis-A virus (Shamroukh & Ali, 2008).
Antioxidant and Antibacterial Evaluation
- Synthesis and Antibacterial/Antioxidant Evaluation : Derivatives containing azole, diazole, oxadiazole, thiadiazole, and triazole fragments, similar to the target compound, were synthesized and evaluated for antioxidant and antibacterial activities, showing moderate activity against certain microorganisms (Anusevičius et al., 2015).
Anticancer Applications
- Synthesis of New Biologically Active Heterocycles : Fused pyridazine derivatives, structurally related to the compound , were synthesized and showed high reactivity towards colon cancer cell lines, indicating potential in cancer treatment (Elzamly, Zaky, & Kandile, 2016).
- Design, Synthesis, and Anticancer Evaluation : Novel derivatives containing 1,2,4-oxadiazole, a key component of the target compound, were synthesized and showed good to moderate anticancer activity on various human cancer cell lines (Yakantham, Sreenivasulu, & Raju, 2019).
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O4/c1-32-20-11-7-10-19(16-20)30-15-14-22(31)24(28-30)26-27-25(29-34-26)21-12-5-6-13-23(21)33-17-18-8-3-2-4-9-18/h2-16H,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJWNOWCSBEMDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=CC=C4OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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